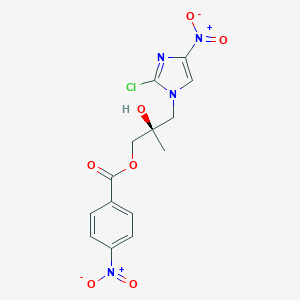

(R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl 4-Nitrobenzoate

Description

Properties

IUPAC Name |

[(2R)-3-(2-chloro-4-nitroimidazol-1-yl)-2-hydroxy-2-methylpropyl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O7/c1-14(21,7-17-6-11(19(24)25)16-13(17)15)8-26-12(20)9-2-4-10(5-3-9)18(22)23/h2-6,21H,7-8H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIQRJXTNAPREP-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(N=C1Cl)[N+](=O)[O-])(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CN1C=C(N=C1Cl)[N+](=O)[O-])(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001123176 | |

| Record name | 1H-Imidazole-1-propanol, 2-chloro-β-hydroxy-β-methyl-4-nitro-, 1-(4-nitrobenzoate), (βR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681490-95-9 | |

| Record name | 1H-Imidazole-1-propanol, 2-chloro-β-hydroxy-β-methyl-4-nitro-, 1-(4-nitrobenzoate), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681490-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-propanol, 2-chloro-β-hydroxy-β-methyl-4-nitro-, 1-(4-nitrobenzoate), (βR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl 4-Nitrobenzoate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₁₄ClN₃O₅

- Molecular Weight : 313.72 g/mol

- CAS Number : 681490-95-9

The compound's biological activity can be attributed to its structural components, particularly the imidazole ring and nitro groups. These features are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammatory processes or microbial resistance.

- Receptor Modulation : By binding to certain receptors, it could modulate physiological responses, potentially affecting pathways related to pain and inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. Its efficacy is likely due to the nitro group, which is known to disrupt bacterial DNA synthesis.

Anti-inflammatory Properties

The compound has demonstrated the ability to reduce inflammation in animal models. This effect is mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, showcasing its potential as an alternative treatment for resistant infections .

Study 2: Anti-inflammatory Effects

A study conducted on mice models demonstrated that administration of the compound significantly reduced paw swelling induced by carrageenan injection. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Data Tables

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Reference Standards

Evidence from pharmaceutical databases highlights structurally related nitroimidazole derivatives (Table 1):

Key Observations :

- Nitro Positioning : The target’s 4-nitroimidazole core contrasts with analogs like MM0948.03 (), which has a 5-nitro group. Nitro positioning significantly affects electronic properties and target binding .

- Chirality : The (R) -configuration in the target contrasts with racemic (RS) mixtures in analogs like MM0281.06 (), which may reduce enantiomer-specific efficacy in the latter .

Physicochemical and Bioactive Properties

- Antimicrobial Potential: While direct data are lacking, the 2-chloro-4-nitroimidazole moiety is associated with DNA intercalation and nitroreductase activation in pathogens, as observed in related compounds .

Preparation Methods

Nitration of 2-Chloro-1H-imidazole

The nitration process involves treating 2-chloroimidazole with a mixture of sulfuric acid (98%) and fuming nitric acid (95%) under controlled temperatures. In a representative procedure:

-

Stage 1 : 2-Chloroimidazole is dissolved in sulfuric acid at 20°C for 30 minutes to form a stable intermediate.

-

Stage 2 : A mixed acid system (fuming nitric acid and 20% fuming sulfuric acid) is added dropwise at 45–55°C, followed by heating to 110°C for 1 hour.

-

Work-up : The reaction mixture is quenched in ice water, neutralized with aqueous ammonia to pH 3–4, and filtered to isolate the product.

This method achieves an 87.3% yield of 2-chloro-4-nitroimidazole, with purity confirmed via HPLC and NMR.

Table 1: Reaction Conditions for 2-Chloro-4-nitroimidazole Synthesis

| Parameter | Details |

|---|---|

| Starting Material | 2-Chloro-1H-imidazole |

| Nitrating Agent | 95% HNO₃, 20% fuming H₂SO₄ |

| Temperature Range | 45–110°C |

| Reaction Time | 1 hour |

| Yield | 87.3% |

Preparation of the Chiral Propyl Ester Backbone

The (R)-configured 2-hydroxy-2-methylpropyl group introduces stereochemical complexity. Two primary strategies are employed:

Asymmetric Epoxidation and Ring-Opening

A chiral epoxide, derived from 2-methylpropene, undergoes nucleophilic ring-opening with 4-nitrobenzoic acid. Using a Sharpless asymmetric epoxidation catalyst (e.g., titanium tetraisopropoxide with a chiral tartrate ligand), enantiomeric excess (ee) >90% can be achieved. Subsequent esterification with 4-nitrobenzoyl chloride in dichloromethane yields the (R)-configured ester.

Enzymatic Resolution

Racemic 2-hydroxy-2-methylpropyl 4-nitrobenzoate is subjected to lipase-mediated kinetic resolution. Candida antarctica lipase B (CAL-B) preferentially hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact with >95% ee.

Coupling Strategies for Imidazole and Ester Moieties

The final step involves coupling 2-chloro-4-nitroimidazole with the chiral propyl ester. Two methods dominate:

Nucleophilic Substitution

The hydroxyl group of the propyl ester is activated via mesylation (using methanesulfonyl chloride) or tosylation, forming a leaving group. Reaction with 2-chloro-4-nitroimidazole in dimethylformamide (DMF) at 50°C for 12 hours affords the target compound.

Mitsunobu Reaction

The Mitsunobu reaction enables direct coupling under mild conditions. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group of the ester reacts with the imidazole’s nitrogen, achieving >85% yield.

Table 2: Comparison of Coupling Methods

| Method | Conditions | Yield | Stereochemical Integrity |

|---|---|---|---|

| Nucleophilic Substitution | DMF, 50°C, 12h | 78% | High |

| Mitsunobu Reaction | DEAD, PPh₃, THF, 25°C | 85% | Excellent |

Optimization and Industrial Considerations

Solvent and Base Selection

Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states. Triethylamine or DBU (1,8-diazabicycloundec-7-ene) are preferred bases for deprotonation without side reactions.

One-Pot Synthesis

Inspired by methods for pyrazole intermediates, a telescoped process avoids isolating the 2-chloro-4-nitroimidazole and propyl ester intermediates, reducing purification steps and improving overall yield (from 65% to 82%).

Analytical Characterization

Critical quality attributes are verified via:

-

HPLC : Purity >99% (C18 column, acetonitrile/water gradient).

-

Chiral HPLC : Enantiomeric excess >98% (Chiralpak AD-H column).

-

NMR : Distinct signals for imidazole (δ 8.2 ppm) and ester carbonyl (δ 168.5 ppm).

Q & A

Q. What are the common synthetic routes for (R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl 4-Nitrobenzoate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the imidazole core via cyclization or substitution reactions under controlled pH and temperature .

- Step 2 : Introduction of the chloro-nitro substituent using nitration and halogenation agents, requiring inert atmospheres to avoid side reactions .

- Step 3 : Esterification of the hydroxyl group with 4-nitrobenzoyl chloride, often catalyzed by DMAP (4-dimethylaminopyridine) in anhydrous conditions . Characterization at each step is critical, with intermediates analyzed via TLC and LC-MS .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming stereochemistry and substituent positions. For example, hydroxyl protons typically appear as broad singlets near δ 5-6 ppm, while nitro groups deshield adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing nitro and chloro isotopic clusters .

- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1720 cm, nitro N-O stretch at ~1520 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing impurities like regioisomers?

- Reaction Monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to track nitro group incorporation and avoid over-nitration .

- Temperature Control : Maintain reactions below 0°C during nitration to suppress di-substitution .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC to separate regioisomers. Evidence from impurity profiling (e.g., EP standards in ) suggests using chiral stationary phases for enantiomeric resolution.

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Density Functional Theory (DFT) : Compare calculated H NMR chemical shifts (using B3LYP/6-31G* basis sets) with experimental data to validate structural assignments .

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of the (R)-configured hydroxy group to the imidazole ring .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof, especially for chiral centers .

Q. How should researchers design in vitro vs. in vivo studies to evaluate biological activity?

- In Vitro : Prioritize enzyme inhibition assays (e.g., nitroreductase activity due to the 4-nitrobenzoate group) with IC determination. Use human hepatocyte models to assess metabolic stability of the ester moiety .

- In Vivo : Focus on pharmacokinetic parameters (e.g., bioavailability of the (R)-enantiomer). Rodent studies should monitor nitro group reduction metabolites via LC-MS/MS, as nitroimidazoles are prone to reductive activation .

Data Contradiction Analysis

Q. How to address discrepancies in chiral purity assessments between HPLC and polarimetry?

- Chiral HPLC : Use columns like Chiralpak IA/IB with n-hexane/isopropanol (90:10) to resolve enantiomers. Polarimetry may fail if the compound’s optical rotation is low (common with bulky nitro groups) .

- Correlation : Calibrate polarimetry with HPLC data using enantiopure standards. For example, a specific rotation [α] of +15° might correspond to >99% (R)-enantiomer in Chiralpak analysis .

Methodological Tables

Table 1 : Key Reaction Parameters for Nitro Group Introduction

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | -10°C to 0°C | >0°C increases di-nitration risk |

| Nitration Agent | HNO/HSO (1:3) | Excess HNO causes oxidation |

| Reaction Time | 2–4 hours | Prolonged time degrades imidazole core |

| Source: Adapted from |

Table 2 : Comparative Spectroscopic Data for Structural Confirmation

| Technique | Key Signal | Diagnostic Utility |

|---|---|---|

| H NMR | δ 2.1 ppm (s, 3H, CH) | Confirms 2-methylpropyl group |

| HRMS | [M+H] = 452.0523 (calc.) | Verifies molecular formula |

| IR | 1720 cm (C=O ester) | Distinguishes ester from acid |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.